![molecular formula C8H12N2 B066592 N-methyl-1-(2-methylpyridin-4-yl)methanamine CAS No. 165558-79-2](/img/structure/B66592.png)
N-methyl-1-(2-methylpyridin-4-yl)methanamine
Overview
Description
“N-methyl-1-(2-methylpyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.2 .
Molecular Structure Analysis
The InChI code for “N-methyl-1-(2-methylpyridin-4-yl)methanamine” is1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N-methyl-1-(2-methylpyridin-4-yl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of -20°C .Scientific Research Applications
. .
Flow Chemistry
This compound has been used in the flow synthesis of 2-methylpyridines via α-methylation . The process is more efficient and greener than conventional batch reaction protocols .
Medicinal Chemistry
In medicinal chemistry, this compound has been used in the development of new drugs . It is a key component in the synthesis of certain pharmaceutical compounds .
Antibacterial Activity
Research has shown that this compound has potential antibacterial activity . It has been evaluated by measuring the diameter of the inhibition zone around the disc .
Pharmacokinetics
The compound has been studied for its pharmacokinetic properties . In rats, it showed an oral bioavailability of 51% with high systemic exposure .
Coffee Products
Although not directly related to “N-methyl-1-(2-methylpyridin-4-yl)methanamine”, its close relative, methylpyridinium, is found in some coffee products . It is formed during roasting from its precursor chemical, trigonelline .
properties
IUPAC Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBPYPGNDYNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297812 | |
Record name | N,2-Dimethyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylpyridin-4-yl)methanamine | |
CAS RN |
165558-79-2 | |
Record name | N,2-Dimethyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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